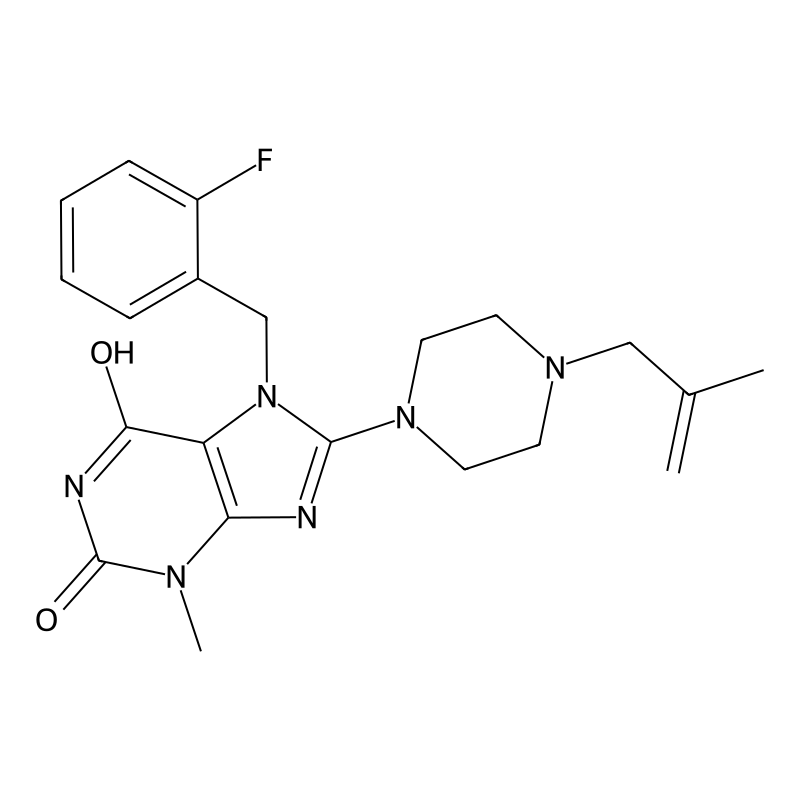

7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Background:

7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (referred to as compound X for brevity) belongs to a class of compounds known as purine derivatives. Purines are essential biomolecules found in all living organisms, playing crucial roles in various cellular processes, including energy metabolism and protein synthesis.

Potential Kinase Inhibition:

Research suggests that compound X might possess kinase inhibitory activity. Kinases are enzymes responsible for transferring phosphate groups from ATP (adenosine triphosphate) to other molecules, thereby regulating various cellular functions. Specific kinases have been implicated in the development and progression of various diseases, making them attractive targets for drug discovery. Studies have shown that compound X exhibits inhibitory activity against specific kinases, such as CDK1 (cyclin-dependent kinase 1) and FLT3 (fms-like tyrosine kinase 3) [].

Antiproliferative Effects:

Due to its potential kinase inhibitory activity, compound X has been investigated for its antiproliferative effects. This refers to the ability of a compound to inhibit the uncontrolled growth and division of cells. In vitro studies have shown that compound X exhibits cytotoxic effects against various cancer cell lines, including those derived from leukemia, breast cancer, and colon cancer [].

Additional Research Areas:

While the primary focus of research on compound X has been its potential as an anti-cancer agent, it is also being explored for its potential applications in other areas, such as:

- Neurodegenerative diseases: Studies suggest that compound X might have neuroprotective effects and could be investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].

- Antiviral activity: Preliminary studies suggest that compound X might possess antiviral activity against certain viruses, warranting further investigation in this area [].

The compound 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. It features a purine core, which is a bicyclic structure composed of fused imidazole and pyrimidine rings, substituted with various functional groups that enhance its biological activity. The presence of a fluorobenzyl group and a piperazine moiety suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

The reactivity of this compound can be influenced by the functional groups present. Typical reactions may include:

- Nucleophilic substitutions at the fluorobenzyl or piperazine positions.

- Hydrolysis of the purine dione functional groups under acidic or basic conditions, leading to the formation of corresponding acids or amines.

- Oxidation reactions that could modify the piperazine ring or the methyl group on the purine.

These reactions can be utilized for further synthetic modifications or to explore its reactivity profile in biological systems.

The compound's structure suggests potential biological activities, particularly as an antagonist or inhibitor in various pathways. Similar compounds have shown:

- Anticancer properties, possibly through inhibition of specific kinases involved in tumor growth.

- Antimicrobial activity, attributed to structural similarities with known antimicrobial agents.

- Neurological effects, given the presence of the piperazine ring, which is common in many psychoactive drugs.

Experimental studies would be necessary to elucidate its specific mechanisms of action and therapeutic potential.

Synthesis of 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can follow several pathways:

- Formation of the Purine Core: Starting from simpler purine derivatives, one could employ cyclization reactions involving appropriate precursors.

- Substitution Reactions: Introducing the 2-fluorobenzyl and 4-(2-methylallyl)piperazine moieties can be achieved through nucleophilic substitution methods.

- Functional Group Modifications: Further modifications may involve protecting group strategies to selectively modify functional groups without affecting others.

Each step would require careful optimization to maximize yield and purity.

This compound may have several applications in:

- Pharmaceutical Development: As a potential lead compound for new drugs targeting various diseases, particularly cancer and neurological disorders.

- Chemical Biology: Serving as a tool compound to study biological pathways involving purines and piperazines.

- Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Potential studies include:

- Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.

- Cellular Uptake Studies: To assess how effectively the compound enters cells and its subsequent biological effects.

- In Vivo Studies: To evaluate pharmacokinetics and pharmacodynamics in animal models.

These studies would provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Linagliptin | Contains a piperazine and purine core; used as a DPP-4 inhibitor | Antidiabetic |

| 8-(3-Aminopiperidin-1-yl) derivatives | Similar piperazine structure; often investigated for neuropharmacological effects | Antidepressant |

| 7-(4-Fluorobenzyl) derivatives | Fluorobenzyl group; explored for anticancer properties | Anticancer |

Uniqueness

The uniqueness of 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione lies in its combination of substituents that may offer distinct biological profiles compared to these similar compounds. Its specific arrangement allows for unique interactions with biological targets that could lead to novel therapeutic applications.